N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-fluorophenoxy)acetamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-fluorophenoxy)acetamide is a synthetic small molecule characterized by a central acetamide scaffold linked to a 2-fluorophenoxy group and a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl moiety. The 1,1-dioxidoisothiazolidine ring introduces sulfone functionality, which may enhance metabolic stability and solubility compared to non-oxidized sulfur-containing heterocycles.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-13-7-8-14(21-9-4-10-26(21,23)24)11-16(13)20-18(22)12-25-17-6-3-2-5-15(17)19/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXSNZONZCVABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Isothiazolidin moiety : This component is significant for its potential interactions with biological targets.
- Fluorophenoxy group : Enhances lipophilicity and may improve bioavailability.
- Acetamide functional group : Often associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with critical molecular targets involved in cellular processes. Notably, it has been studied for its effects on:
- Cyclin-dependent kinase 2 (CDK2) : Inhibition of CDK2 can disrupt cell cycle progression, leading to apoptosis in cancer cells. This mechanism positions the compound as a potential candidate for anticancer therapy .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Studies demonstrate that the compound effectively inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Apoptosis Induction : Evidence shows that treatment with this compound leads to increased markers of apoptosis in treated cells.
Antimicrobial Activity
Preliminary evaluations have indicated that this compound may possess antimicrobial properties:
- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent.
- Antifungal Activity : Similar studies suggest antifungal properties, although further research is necessary to establish efficacy and mechanisms.
Data Summary
| Activity Type | Target/Effect | Observation |
|---|---|---|
| Anticancer | CDK2 Inhibition | Significant reduction in cell viability |
| Antimicrobial | Bacterial Strains | MIC values indicate potential efficacy |
| Fungal Strains | Preliminary antifungal activity noted |
Case Studies and Research Findings
- In vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibits CDK2 activity, leading to cell cycle arrest in various cancer cell lines .
- Structure-Activity Relationship (SAR) : The incorporation of the fluorophenoxy group was found to enhance the binding affinity to CDK2, which is crucial for its biological activity .
- Comparative Analysis : In comparative studies with other known anticancer agents, this compound exhibited comparable or superior efficacy in inhibiting cancer cell growth.
Comparison with Similar Compounds
Structural Features and Pharmacological Activities
The following table summarizes key structural analogs and their reported activities:
Key Observations
Role of Fluorophenoxy Groups: The 2-fluorophenoxy moiety is shared with Compound 7d (), which demonstrated potent cytotoxicity (IC50 = 1.8 µM) against Caco-2 cells. This suggests that the fluorophenoxy group may enhance binding to cellular targets, possibly through hydrophobic interactions or halogen bonding . In contrast, the structurally simpler N-(5-Chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide () lacks the isothiazolidine dioxide and thiadiazole groups, underscoring the importance of heterocyclic substituents in modulating activity .
Impact of Sulfone and Heterocyclic Moieties: The 1,1-dioxidoisothiazolidine group in the target compound and BAI () introduces sulfone functionality, which is absent in Compound 7d (thiadiazole) and Compound 5j (thioether). BAI’s indazole and biphenyl groups confer distinct binding properties compared to the target compound’s methylphenyl group, highlighting the role of aromatic stacking interactions in uterine myoma treatment .
Thiadiazole Derivatives :
- Compound 7d () and Compound 5j () both feature thiadiazole cores but differ in substituents. The pyridine and methoxyphenyl groups in 7d correlate with higher anticancer activity, whereas 5j ’s chlorobenzylthio group may prioritize antimicrobial applications .
The target compound’s safety profile remains unstudied, but its sulfone group may similarly mitigate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
